

An In-Depth Technical Guide to 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

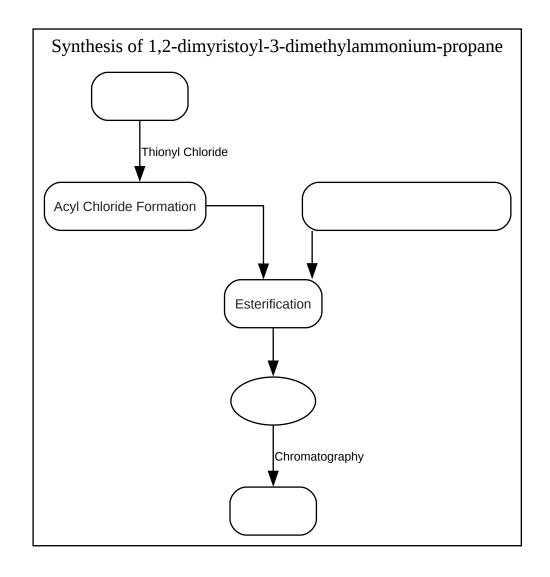
This technical guide provides a comprehensive overview of 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP), a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details its chemical properties, synthesis, formulation into LNPs, and its mechanism of action in gene delivery, supported by experimental data and protocols.

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP) is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery.[1][2] Its amphiphilic structure, comprising two 14-carbon myristoyl chains and a tertiary amine headgroup, enables the formation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as mRNA and siRNA, to target cells.[2] The ionizable nature of its headgroup is crucial for both the encapsulation of genetic material at a low pH and the subsequent release into the cytoplasm at physiological pH.[2]

Physicochemical Properties

DMDAP is characterized by its distinct molecular structure which dictates its function in lipid-based delivery systems.



Property	Value	Reference
Synonyms	14:0 DAP, DMDAP	[1]
Molecular Formula	С33Н65NО4	[1][2]
Molecular Weight	539.9 g/mol	[1]
CAS Number	72719-84-7	[1]
Appearance	Solid	[1]
Solubility	Soluble in Chloroform	[1]
pKa	While a specific experimental pKa for DMDAP is not readily available in the cited literature, a closely related lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), which shares the same headgroup, has a reported pKa of 5.59. This value provides an approximate reference for the pH-responsive behavior of DMDAP.	

Synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane

The synthesis of DMDAP typically involves a multi-step chemical process. A general synthetic scheme is outlined below.

Click to download full resolution via product page

A generalized synthetic workflow for DMDAP.

Formulation of DMDAP-based Lipid Nanoparticles

DMDAP is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four main components: an ionizable cationic lipid (DMDAP), a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.[3]

A common molar ratio for LNP formulations, often cited for other ionizable lipids and adaptable for DMDAP, is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[3][4]

Component	Molar Ratio (%)	Function
DMDAP (Ionizable Cationic Lipid)	50	Encapsulates nucleic acids at low pH and facilitates endosomal escape.
DSPC (Helper Lipid)	10	Provides structural integrity to the LNP.
Cholesterol	38.5	Enhances LNP stability and rigidity.
PEG-Lipid	1.5	Prevents aggregation and prolongs circulation time.

Experimental ProtocolsPreparation of DMDAP-based LNPs via Microfluidics

This protocol describes a generalized method for the preparation of DMDAP-containing LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation. [5][6]

Materials:

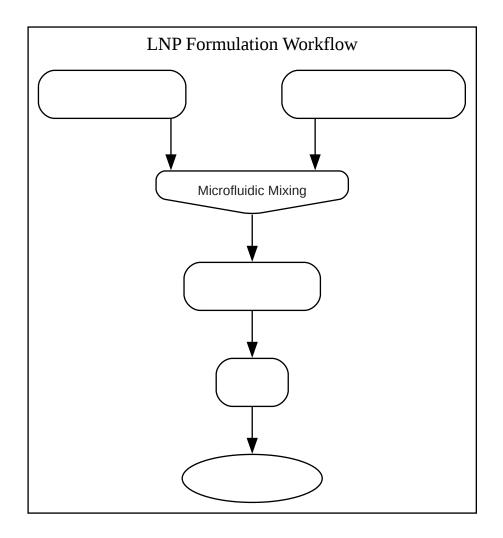
- 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Ethanol
- Nucleic acid (mRNA or siRNA)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve DMDAP, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration of 12.5 mM.[6]
- Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
 - Set the flow rate ratio to 1:3 (ethanol:aqueous) and the total flow rate to 12 mL/min.[6]
 - Initiate mixing. The rapid change in solvent polarity will induce the self-assembly of lipids around the nucleic acid, forming LNPs.

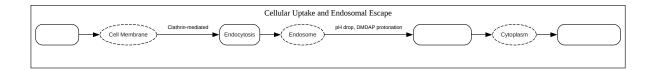
Purification:


- Collect the LNP solution from the device outlet.
- Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acid.

Characterization:

- Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
- Determine the zeta potential to assess surface charge.

 Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[5]


Click to download full resolution via product page

Workflow for DMDAP-LNP formulation via microfluidics.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP.

Click to download full resolution via product page

Mechanism of DMDAP-LNP cellular entry and payload release.

Studies on lipoplexes with similar cationic lipids suggest that cellular entry is primarily mediated by clathrin-mediated endocytosis.[7][8][9] Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine headgroup of DMDAP. This protonation is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

In Vitro and In Vivo Performance

While specific quantitative data for DMDAP is limited in the available literature, data from studies using similar ionizable lipids can provide insights into the expected performance.

Transfection Efficiency

The efficiency of gene delivery is often assessed by measuring the expression of a reporter gene (e.g., GFP or luciferase) in cultured cells. For example, in a study using a different cationic lipid-based nanoparticle system to transfect CHO cells, a transfection efficiency of up to 86.5% was achieved under optimized electroporation conditions.[10] In another study, lipofection of human bone marrow-derived mesenchymal stem cells with a GFP plasmid resulted in transfection efficiencies of 24-36%.[11] It is expected that DMDAP-based LNPs would yield comparable or superior transfection efficiencies due to their optimized design for nucleic acid delivery.

Cytotoxicity

The cytotoxicity of LNPs is a critical parameter for their therapeutic application. This is often quantified by determining the IC50 value, the concentration of a substance that inhibits 50% of cell viability. While specific IC50 values for DMDAP are not readily available, a study on lipoplexes containing a similar lipid, DMAPAP, showed an IC50 of 0.27 mM in BeWo cells after 24 hours of incubation.[12] It is anticipated that DMDAP-formulated LNPs would exhibit low cytotoxicity at therapeutic concentrations.

In Vivo Biodistribution

Following intravenous administration, LNPs typically accumulate in the liver and spleen.[13] A quantitative analysis of nanoparticle biodistribution in mice after intravenous injection revealed that a significant percentage of the injected dose per gram of tissue (%ID/g) is found in these organs. For lipid-based nanoparticles, typical values are around 17.56 %ID/g for the liver and 12.1 %ID/g for the spleen.[13] The specific biodistribution profile of DMDAP-LNPs would depend on their final size, surface charge, and the presence of any targeting ligands.

Conclusion

1,2-dimyristoyl-3-dimethylammonium-propane is a promising cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its ionizable nature is key to its function, enabling efficient encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further studies are needed to fully quantify its in vitro and in vivo performance, the available data on similar lipid systems suggests that DMDAP is a valuable tool for the development of advanced gene therapies. This technical guide provides a foundational understanding of DMDAP for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

Foundational & Exploratory

- 2. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR SIRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
- 7. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipoand polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endocytosis of Gene Delivery Vectors: From Clathrin-dependent to Lipid Raft-mediated Endocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Liposomes' and Lipoplexes' Physicochemical Characteristics on Their Uptake Rate and Mechanisms by the Placenta PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855631#what-is-1-2-dimyristoyl-3-dimethylammonium-propane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com